N-tert-butyl-3-fluorobenzamide
Description
Contextual Significance of Fluorinated Benzamide (B126) Scaffolds in Organic Chemistry
The benzamide framework is a cornerstone in the development of new chemical entities, and the strategic incorporation of fluorine atoms can significantly enhance a molecule's properties. acs.orgnih.gov Fluorination is a widely recognized strategy in medicinal chemistry for improving metabolic stability and influencing electronic and steric interactions. nih.gov The introduction of fluorine can affect critical properties in drug design, such as lipophilicity and the ability to form hydrogen bonds, which can, in turn, modulate a compound's interaction with biological targets. acs.orgmdpi.com For instance, fluorinated benzamides have demonstrated increased binding affinity to certain biological targets compared to their non-fluorinated counterparts. acs.org The presence of fluorine can also lead to unique intermolecular interactions, such as C–F…π interactions, which can influence the crystal packing of the molecule. mdpi.com
Role of N-tert-butyl Amide Functionality in Molecular Design
The N-tert-butyl amide group is a prevalent feature in many biologically active molecules and approved drugs. researchgate.net This bulky functional group can serve as a steric shield, enhancing the stability of a compound by protecting susceptible chemical or enzymatic sites. hyphadiscovery.com The tert-butyl group's size can also be advantageous for occupying specific subsites within biological targets, such as enzymes, potentially leading to enhanced potency. hyphadiscovery.com In synthetic chemistry, the Ritter reaction provides a well-established method for the synthesis of N-tert-butyl amides from nitriles and a source of the tert-butyl carbocation. researchgate.netresearchgate.net
Current Research Landscape and Underexplored Facets of N-tert-butyl-3-fluorobenzamide
Current research on this compound and related structures primarily focuses on their synthesis and potential as building blocks in medicinal chemistry. For example, a derivative, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), has been identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Studies have shown that TTFB acts as a negative allosteric modulator of ZAC, targeting the transmembrane and/or intracellular domains of the receptor. nih.gov While the synthesis and some biological activities have been explored, a comprehensive understanding of the specific structure-activity relationships conferred by the 3-fluoro substitution in conjunction with the N-tert-butyl group remains an area for further investigation. The precise influence of this substitution pattern on the compound's physicochemical properties and its interactions with various biological systems is not yet fully elucidated.
Interdisciplinary Relevance and Research Objectives
The study of this compound holds relevance across multiple disciplines, including organic synthesis, medicinal chemistry, and pharmacology. The fluorinated benzamide scaffold is a key pharmacophore in the development of inhibitors for targets like the bacterial cell division protein FtsZ. nih.gov The unique combination of the fluorine atom and the tert-butyl group in this compound presents an opportunity to explore novel chemical space and develop new molecular probes or therapeutic leads. Future research objectives could focus on expanding the library of derivatives based on this scaffold, conducting detailed structural and computational studies to understand its conformational preferences and binding modes, and performing comprehensive biological evaluations to uncover new potential applications.
Chemical and Physical Properties of this compound and Related Compounds
The following table summarizes key physical and chemical data for this compound and its isomers.
| Compound Name | Molecular Formula | Melting Point (°C) | Spectroscopic Data |
| This compound | C₁₁H₁₄FNO | 108-110 | ¹H NMR (400 MHz, CDCl₃) δ 7.45-7.38 (m, 2H), 7.37-7.31 (m, 1H), 7.16-7.10 (m, 1H), 6.00 (br. s, 1H), 1.46 (s, 9H) |
| N-tert-butyl-2-fluorobenzamide | C₁₁H₁₄FNO | Not specified | Not specified |
| N-tert-butyl-4-fluorobenzamide | C₁₁H₁₄FNO | 126-128 | ¹H NMR (400 MHz, CDCl₃) δ 7.73-7.68 (m, 2H), 7.07-7.02 (m, 2H), 5.95 (br. s, 1H), 1.45 (s, 9H) |
Data sourced from supporting information of a research article. amazonaws.com
Synthesis of this compound
One reported method for the synthesis of this compound involves the reaction of 3-fluorobenzonitrile (B1294923) with di-tert-butyl dicarbonate (B1257347) in the presence of a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst. This method, a variation of the Ritter reaction, has been shown to produce the desired N-tert-butyl amide in good yield. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIXIRXXLODLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400034 | |
| Record name | ST51011032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64181-38-0 | |
| Record name | ST51011032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Tert Butyl 3 Fluorobenzamide and Its Derivatives
Direct Amidation Routes to N-tert-butyl-3-fluorobenzamide
The direct formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. For this compound, this involves the reaction of 3-fluorobenzoic acid or its derivatives with tert-butylamine (B42293).
Classical Amide Coupling Reactions
Classical amide coupling reactions represent a cornerstone of organic synthesis, enabling the formation of the amide bond, a ubiquitous functional group in pharmaceuticals and biologically active compounds. These methods typically involve the activation of a carboxylic acid to facilitate its reaction with an amine. The synthesis of this compound can be achieved by reacting 3-fluorobenzoic acid with tert-butylamine using various coupling reagents.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com The mechanism generally involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. luxembourg-bio.com This intermediate then reacts with the amine to form the desired amide. luxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), which also proceed through the formation of an activated ester. peptide.comluxembourg-bio.com
A general procedure for synthesizing this compound via this route involves the reaction of 3-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride. This is followed by the addition of tert-butylamine to yield the final product.
| Reagent Class | Example Reagents | Additives | Key Features |
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, can cause racemization which is minimized by additives. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for challenging couplings. peptide.com | |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Fast reaction times and low racemization. peptide.com |
Ritter-type Reactions for N-tert-butyl Amides
The Ritter reaction provides an alternative pathway to N-alkyl amides by reacting a nitrile with a source of a stable carbocation, such as a tertiary alcohol or an alkene, in the presence of a strong acid. irb.hrwikipedia.org For the synthesis of N-tert-butyl amides, this typically involves reacting a nitrile with a tert-butyl cation precursor. wikipedia.orgorganic-chemistry.org
A modified Ritter reaction has been developed for the efficient conversion of aromatic and aliphatic nitriles to their corresponding N-tert-butyl amides. organic-chemistry.orglookchem.com This method utilizes tert-butyl acetate (B1210297) as the source of the tert-butyl cation in the presence of a catalytic amount of sulfuric acid. organic-chemistry.orglookchem.com This approach has been shown to be effective for a wide range of nitriles, including those with electron-donating and electron-withdrawing substituents. lookchem.com The reaction generally proceeds in high yields (88-95%). organic-chemistry.org
A mechanochemical Ritter reaction has also been demonstrated, offering a rapid and solvent-free or low-solvent approach at room temperature using a Brønsted acid catalyst. irb.hr This method has been successfully applied to a variety of functionalized nitriles and alcohols. irb.hr
| Reaction Type | Reagents | Conditions | Key Features |
| Modified Ritter Reaction | Nitrile, tert-butyl acetate, H₂SO₄ (catalytic) | 42°C, 2 hours | High yields (88-95%), practical for various nitriles. organic-chemistry.orglookchem.com |
| Mechanochemical Ritter Reaction | Nitrile, alcohol, Brønsted acid catalyst | Room temperature, solvent-free/low-solvent | Rapid, environmentally friendly. irb.hr |
Catalyst Development for Enhanced Synthesis Efficiency
Recent research has focused on developing more efficient and sustainable catalytic systems for direct amidation reactions. Boron-based catalysts, such as tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), have shown promise in catalyzing the direct amidation of carboxylic acids and amines. nih.govrsc.org These reactions can be performed in solvents like tert-butyl acetate, which is considered a more sustainable option compared to traditional non-polar solvents. nih.govrsc.org These catalytic systems are particularly effective for challenging substrates, including those with polar heterocyclic groups and less nucleophilic anilines. nih.gov
Copper(II) triflate (Cu(OTf)₂) has also been identified as a highly stable and efficient catalyst for the Ritter reaction, specifically for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347) under solvent-free conditions. researchgate.net A study reported the synthesis of N-(tert-butyl)-3-fluorobenzamide in 84% yield using this catalyst. researchgate.net
Derivatization Pathways and Functional Group Transformations
Once this compound is synthesized, it can undergo further modifications to create a library of derivatives for structure-activity relationship studies. These transformations can target either the fluorophenyl ring or the amide nitrogen.
Regioselective Modifications of the Fluorophenyl Ring
The fluorophenyl ring of this compound offers several positions for functionalization. The fluorine atom itself can direct incoming electrophiles or be a site for nucleophilic aromatic substitution.
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uni-muenchen.de In this approach, a directing group, such as an amide, facilitates the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. For this compound, the amide group can direct metalation to the C2 and C4 positions of the phenyl ring.
Ruthenium-catalyzed C-H functionalization has been employed for the regioselective C-N bond formation on benzothiazoles, which can be conceptually applied to the fluorophenyl ring of the target compound. acs.orgacs.org
Transformations at the Amide Nitrogen
While the amide bond is generally stable, the nitrogen atom can undergo specific transformations. One such transformation is the conversion of the amide to a thioamide. This is often achieved using thiating reagents like Lawesson's reagent or by a two-step process involving chlorination followed by reaction with a dithiocarbamate (B8719985) salt. mdpi.com
Furthermore, the amide bond can be cleaved under certain conditions. For instance, distorted tertiary amides can undergo alcoholysis under mild conditions. acs.org Additionally, a transition-metal-free nitrogenation of tertiary amides has been reported, which leads to the formation of nitriles through both C-C and C-N bond cleavage. chinesechemsoc.org While these transformations are generally applied to tertiary amides, they highlight potential pathways for modifying the amide functionality.
Multi-component Reactions Incorporating the this compound Unit
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent an efficient strategy for building molecular complexity. rug.nl While specific MCRs that directly incorporate the pre-formed this compound unit are not extensively documented, the synthesis of this amide and its derivatives often employs reactions that are mechanistically related to or are themselves two-component reactions that can be part of a multi-component sequence.
A prominent method for synthesizing N-tert-butyl amides is the Ritter reaction. irb.hrresearchgate.net This reaction typically involves the reaction of a nitrile with a source of a stable carbocation, such as from tert-butanol (B103910) or isobutylene (B52900), under acidic conditions. irb.hr For instance, the synthesis of this compound can be achieved from 3-fluorobenzonitrile (B1294923) and a tert-butyl source. researchgate.net Although a classic Ritter reaction is a two-component process, it forms the basis for more complex, MCR-like sequences.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating amide-containing structures and offer a potential route to this compound derivatives. organic-chemistry.orgbeilstein-journals.org The Ugi four-component reaction (U-4CR), for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov Theoretically, a Ugi reaction employing 3-fluorobenzoic acid, a suitable aldehyde/ketone, an amine, and tert-butyl isocyanide could generate a complex amide product containing the N-tert-butyl-3-fluorobenzoyl moiety.
Another relevant multi-component approach is the palladium-catalyzed aminocarbonylation of aryl halides. organic-chemistry.orgamazonaws.com This reaction can combine an aryl halide, a carbon monoxide source, and an amine. A three-component reaction has been described for the synthesis of N-tert-butyl amides from aryl halides, using tert-butyl isocyanide as both a carbon monoxide surrogate and the amine source. amazonaws.comamazonaws.com In this context, 3-fluorobromobenzene could be used as a substrate to directly yield this compound.
Optimization of Reaction Conditions and Process Chemistry
The optimization of reaction parameters is critical for the efficient and scalable synthesis of this compound. Research efforts have focused on the effects of solvents, temperature, and purification methods to maximize yield and product purity.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can significantly impact the outcome of the synthesis of this compound. In many modern synthetic approaches, solvent-free conditions have proven to be highly effective.
A convenient synthesis of N-tert-butyl amides from various nitriles and di-tert-butyl dicarbonate was achieved using Cu(OTf)₂ as a catalyst under solvent-free conditions at room temperature, which afforded excellent yields. researchgate.net Similarly, a mechanochemical Ritter reaction between alcohols and nitriles proceeds rapidly at room temperature in a solvent-free or low-solvent environment. irb.hr Microwave-assisted transamidation reactions have also been optimized under solvent-free conditions, providing high yields in short reaction times. rsc.org
When solvents are necessary, their properties are chosen to suit the specific reaction type. For example, the traditional synthesis of fluoro benzamides from halogenated benzonitriles often uses high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or tetramethylene sulfone. google.com However, solvents such as N,N-dimethylformamide (DMF) can sometimes lead to the formation of tarry byproducts. google.com In palladium-catalyzed carbonylative couplings, toluene (B28343) is an effective solvent. organic-chemistry.org The table below summarizes findings on solvent effects from a microwave-assisted transamidation study, which highlights the superiority of solvent-free conditions for that particular reaction. rsc.org
Table 1: Effect of Solvent on a Microwave-Assisted Transamidation Reaction
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 60 | 15 | 20 |
| 2 | Dioxane | 60 | 15 | 25 |
| 3 | Acetonitrile | 60 | 15 | 30 |
| 4 | No Solvent | 60 | 10 | 80 |
Data derived from a study on the transamidation of N-Boc, N-phenylbenzamide with piperidine. rsc.org
Temperature and Pressure Optimization
Temperature is a critical parameter that must be carefully controlled to ensure high yields and minimize side reactions. The optimal temperature often depends on the specific synthetic method.
For the Cu(OTf)₂-catalyzed reaction of nitriles with di-tert-butyl dicarbonate, increasing the temperature from room temperature to 40°C or 60°C resulted in slightly improved yields. researchgate.net In another study, the optimal temperature for a microwave-assisted synthesis was found to be 80°C, with no further improvement at higher temperatures. rsc.org For fluorination reactions to produce fluorobenzonitriles, a precursor to the target amide, a temperature range of 150–165°C is recommended to avoid the formation of tarry polymers and other byproducts. google.com
The table below shows the effect of temperature on a Cu(OTf)₂-catalyzed synthesis of N-tert-butyl benzamide (B126), demonstrating a modest improvement in yield with increased temperature. researchgate.net There is limited specific information available regarding the effects of pressure on the synthesis of this compound.
Table 2: Optimization of Reaction Temperature for N-tert-butyl Benzamide Synthesis
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cu(OTf)₂ (5 mol%) | Room Temp | 5 | 87 |
| 2 | Cu(OTf)₂ (5 mol%) | 40 | 5 | 88 |
| 3 | Cu(OTf)₂ (5 mol%) | 60 | 5 | 90 |
Data derived from a study on the reaction of benzonitrile (B105546) and di-tert-butyl dicarbonate. researchgate.net
Isolation and Purification Techniques for this compound
The final stage of synthesis involves the isolation and purification of the target compound to achieve the desired level of purity. The most common methods reported in the literature are recrystallization and column chromatography. hilarispublisher.com
Recrystallization: This is a cost-effective method for purifying solid compounds. This compound and its analogs have been successfully purified by recrystallization from a mixture of solvents, typically ethyl acetate and hexane. irb.hr
Column Chromatography: This is the most frequently cited method for the purification of this compound. It separates the desired product from unreacted starting materials and byproducts based on differential adsorption to a stationary phase. hilarispublisher.com Silica gel is the standard stationary phase used. The choice of eluent (mobile phase) is crucial for effective separation.
Commonly used solvent systems for the flash column chromatography of this compound and related compounds include:
Petroleum ether/ethyl acetate mixtures (e.g., 70:1 or 5:1) irb.hramazonaws.com
Heptane/ethyl acetate mixtures nih.gov
Heptane/tert-butyl methyl ether mixtures nih.gov
In some cases, a multi-step purification process involving both normal-phase and reverse-phase chromatography is employed to achieve very high purity. nih.gov
Table 3: Purification Methods for this compound and Analogs
| Method | Stationary Phase | Eluent/Solvent System | Reference |
|---|---|---|---|
| Recrystallization | - | Ethyl acetate/hexane | irb.hr |
| Flash Column Chromatography | Silica Gel | Petrol-ethyl acetate (5:1) | irb.hr |
| Flash Column Chromatography | Silica Gel | Heptane/EtOAc | nih.gov |
| Column Chromatography | Silica Gel | Petroleum ether/ethyl acetate (70:1) | amazonaws.com |
| Column Chromatography | Silica Gel | Heptane/tert-butyl methyl ether | nih.gov |
Advanced Spectroscopic Characterization and Analytical Methodologies
Vibrational Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy Analysis of N-tert-butyl-3-fluorobenzamide
Fourier Transform Infrared (FTIR) spectroscopy reveals the characteristic vibrational modes of this compound. The FTIR spectrum is marked by several key absorption bands that are indicative of its specific chemical bonds. For instance, the spectrum of a related compound, N-tert-butylbenzamide, shows distinct peaks that can be correlated to understand the vibrational characteristics of the amide group. lookchem.com The presence of the carbonyl group (C=O) and the N-H bond in the amide linkage, as well as the vibrations associated with the tert-butyl group and the fluorinated benzene (B151609) ring, can be identified. Studies on similar N-substituted amides highlight that factors like self-association and steric effects significantly influence the position of the carbonyl group's absorption band in the IR spectrum. researchgate.net
A supporting document for a study on the synthesis of various amides provides IR data for N-tert-butyl-4-fluorobenzamide, a positional isomer of the title compound. amazonaws.com The documented IR (KBr) peaks for this isomer include 3314, 3076, 2967, 2927, 1643, 1549, 1502, 1457, 1394, 1361, 1318, 1292, 1228, 1156, 845, and 763 cm⁻¹. amazonaws.com While not identical, these values provide a reference range for the expected vibrational frequencies in this compound. Another source provides IR data for N-(tert-butyl)-4-chlorobenzamide, showing peaks at 3324, 3063, 2972, 2927, 1638, 1596, 1538, 1483, 1451, 1393, 1361, 1315, 1220, 1013, 960, 846, and 761 cm⁻¹. amazonaws.com
For this compound itself, one study reports a melting point of 108–109 °C. researchgate.net While this specific study focuses on synthesis, the characterization data often includes spectroscopic information in its full text or supporting materials. Another source lists IR data for a similar compound, N-(1-cyanocyclopentyl)-3-fluorobenzamide, which includes peaks at 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 1520 cm⁻¹ (C-F).
A detailed table of expected FTIR absorptions for this compound can be compiled based on characteristic group frequencies and data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400-3200 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (Amide I) | Stretching | 1680-1630 |
| N-H (Amide II) | Bending | 1570-1515 |
| C-F | Stretching | 1250-1000 |
| C-N | Stretching | 1250-1020 |
| tert-Butyl | Bending | ~1390 and ~1365 |
Raman Spectroscopy for Conformational Insight
Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. westmont.edu The Raman spectrum of this compound would be expected to show characteristic signals for the aromatic ring, the tert-butyl group, and the amide functionality. nih.gov The technique is sensitive to changes in molecular polarizability, making it useful for studying conformational isomers. libretexts.org
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing | ~1000 |
| C=C (aromatic) | Stretching | 1600-1580 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C-C (tert-butyl) | Symmetric Stretch | ~722 |
| C=O (Amide I) | Stretching | 1680-1630 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides a precise map of the proton environments. In a chloroform-d (B32938) (CDCl₃) solvent, the aromatic protons of the 3-fluorobenzamide (B1676559) moiety typically appear as a multiplet in the range of δ 7.14–7.47 ppm. researchgate.net The amide proton (N-H) gives rise to a broad singlet, the chemical shift of which can be variable. The most shielded protons are those of the tert-butyl group, which, due to their equivalence, appear as a sharp singlet at approximately δ 1.48 ppm, integrating to nine protons. researchgate.net
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| Aromatic-H | 7.14–7.47 | Multiplet | 4H | researchgate.net |
| Amide-H (N-H) | ~5.9-6.2 (variable) | Broad Singlet | 1H | amazonaws.comresearchgate.net |
| tert-Butyl-H | ~1.48 | Singlet | 9H | researchgate.net |
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound in CDCl₃, the carbonyl carbon of the amide group is the most deshielded, appearing at approximately δ 169.5 ppm. researchgate.net The carbons of the benzene ring appear in the aromatic region (δ 121.1–134.4 ppm), with their exact shifts influenced by the fluorine substituent. The carbon atom bonded to the fluorine will show a characteristic splitting due to C-F coupling. The quaternary carbon of the tert-butyl group is observed around δ 51.4 ppm, while the methyl carbons of the tert-butyl group appear further upfield at approximately δ 28.7 ppm. researchgate.net
| Carbon Environment | Chemical Shift (δ, ppm) | Reference |
| C=O (Amide) | ~169.5 | researchgate.net |
| Aromatic C-F | Variable (with C-F coupling) | researchgate.net |
| Aromatic C-H & C-C | 121.1–134.4 | researchgate.net |
| Quaternary C (tert-butyl) | ~51.4 | researchgate.net |
| Methyl C (tert-butyl) | ~28.7 | researchgate.net |
Fluorine-19 (¹⁹F) NMR Studies for Fluorine Environment
¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. magritek.com The chemical shift of the fluorine atom in this compound provides information about the electronic environment of the aromatic ring. While direct ¹⁹F NMR data for this specific compound is not available in the provided results, data for similar fluorinated benzamides can be used for estimation. For example, in N-tert-butyl-4-fluoro-2-hydroxybenzamide, the ¹⁹F NMR signal appears at δ -110.8 ppm. rsc.org The nine equivalent fluorine atoms in a perfluoro-tert-butyl group give a sharp singlet, highlighting the sensitivity of ¹⁹F NMR. nih.govbeilstein-journals.org The ¹⁹F NMR spectrum of this compound would be expected to show a single signal, likely a multiplet due to coupling with neighboring aromatic protons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the complete chemical structure of this compound. While 1D NMR provides initial data, 2D techniques are essential to resolve ambiguities and confirm connectivity. uva.nl The primary 2D NMR experiments used for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the spin systems within the molecule. Specifically, it would show correlations among the aromatic protons on the 3-fluorobenzoyl ring, allowing for their definitive assignment by tracing the coupling network. The protons on the benzene ring, which appear as a multiplet in the 1D spectrum, can be assigned based on their J-coupling correlations visualized in the COSY spectrum. scispace.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. researchgate.net This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, an edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. The intense singlet from the nine equivalent protons of the tert-butyl group would show a strong correlation to the corresponding tert-butyl carbon signal. Similarly, each aromatic proton would correlate to its directly bonded aromatic carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). researchgate.net This technique is arguably the most powerful for assembling the molecular skeleton. For this compound, HMBC would establish the key connections between the distinct parts of the molecule. For instance, correlations would be expected between the amide proton (N-H) and the carbonyl carbon, as well as the quaternary carbon of the tert-butyl group. Furthermore, the protons of the tert-butyl group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to the carbonyl carbon, confirming the link between the benzoyl group and the amide function.
While specific experimental 2D NMR spectra for this compound are not widely published, the expected correlations can be predicted to confirm its structure.
Table 1: Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Correlations | Purpose |
| COSY | ¹H – ¹H | Correlations between adjacent aromatic protons. | Assigns protons within the aromatic ring system. |
| HSQC | ¹H – ¹³C (¹J) | Aromatic protons to their attached carbons; tert-butyl protons to the tert-butyl carbons. | Assigns carbons directly bonded to protons. |
| HMBC | ¹H – ¹³C (ⁿJ, n=2,3) | Amide proton to carbonyl carbon; Aromatic protons to carbonyl carbon; tert-Butyl protons to carbonyl carbon and the quaternary tert-butyl carbon. | Connects the molecular fragments (benzoyl, amide, and tert-butyl groups). |
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light.
The UV-Vis spectrum of a compound reveals the wavelengths at which it absorbs light, corresponding to electronic excitations from lower to higher energy orbitals. For aromatic compounds like this compound, these absorptions are typically due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the amide. msu.edu
Fluorescence and phosphorescence are emission processes that occur after a molecule has absorbed light. These properties are highly dependent on the molecular structure and environment. While many benzamide (B126) derivatives are known to be fluorescent, specific studies on the fluorescence or phosphorescence of this compound or its closely related derivatives are not extensively documented in scientific literature. The photophysical properties, including quantum yield and lifetime, would require dedicated investigation. researchgate.netacs.org Studies on other, more complex benzamide derivatives indicate that the nature and position of substituents on the aromatic ring play a critical role in determining the emission characteristics. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.orglibretexts.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.
For this compound (C₁₁H₁₄FNO), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation. A close match between the calculated and observed mass (usually within a few parts per million, ppm) confirms the molecular formula.
Table 2: HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) | Certainty |
| [M+H]⁺ | C₁₁H₁₅FNO⁺ | 196.1132 | Data not available in cited literature | Confirms molecular weight and elemental composition. |
| [M+Na]⁺ | C₁₁H₁₄FNNaO⁺ | 218.0952 | Data not available in cited literature | Confirms molecular weight and elemental composition. |
In-Depth Structural and Solid-State Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data
A comprehensive structural elucidation and solid-state analysis of the chemical compound this compound, as outlined by a detailed research framework, cannot be completed at this time. Extensive searches of publicly accessible chemical and crystallographic databases, including the Crystallography Open Database (COD) and inquiries directed at the Cambridge Structural Database (CSD), have not yielded a specific, publicly available crystal structure for this compound.
The proposed investigation was to be centered on a detailed examination of the molecule's three-dimensional structure, obtained through Single Crystal X-ray Diffraction (SCXRD) studies. This would have encompassed the precise determination of its molecular geometry, including bond lengths and angles, a conformational analysis of the pivotal amide and fluorophenyl groups, and a description of the crystal packing arrangement and its unit cell parameters.
Furthermore, the analysis was slated to delve into the complex network of intermolecular interactions that govern the solid-state architecture of this compound. This would involve a thorough characterization of hydrogen bonding networks, such as conventional N–H···O interactions and weaker C–H···F and C–H···O contacts. A key area of focus was also to be the potential for halogen bonding involving the fluorine atom, a non-covalent interaction of increasing interest in crystal engineering and materials science.
While literature contains data on structurally related compounds, such as other isomers of fluorobenzamides and molecules containing the tert-butyl moiety, this information cannot be substituted to accurately describe this compound. The precise substitution pattern on the phenyl ring and the conformation of the bulky tert-butyl group are expected to have a significant and unique influence on the crystal packing and intermolecular interactions.
Without the foundational crystallographic data—typically presented in a Crystallographic Information File (CIF)—it is not possible to generate the detailed, scientifically accurate content required for the specified analysis. The bond parameters, torsion angles, unit cell dimensions, and the specific geometry of intermolecular contacts remain unknown.
Therefore, the generation of an article with the requested detailed structural analysis is impeded pending the public availability of the single-crystal X-ray diffraction data for this compound.
Structural Elucidation and Solid State Analysis of N Tert Butyl 3 Fluorobenzamide
Hirshfeld Surface Analysis and Quantitative Interaction Characterization
Hirshfeld surface analysis is a powerful tool for quantifying various intermolecular contacts within a crystal. This analysis maps the different types of close contacts (e.g., H···H, C···H/H···C, F···H) and presents their relative contributions to the total surface area as a 2D fingerprint plot. For analogous molecules, H···H contacts typically dominate the crystal packing. The fluorine atom would introduce specific F···H contacts, the significance of which would be a key point of investigation. A detailed quantitative breakdown, including the percentage contributions of these interactions for N-tert-butyl-3-fluorobenzamide, cannot be provided without the underlying crystallographic information file (CIF).
Polymorphism and Co-crystallization Studies
The study of polymorphism, the ability of a compound to exist in more than one crystal form, is critical for understanding its physical properties. Benzamides are a class of compounds known to exhibit polymorphism, and fluorine substitution can influence which polymorphs are stable. Research on related benzamides shows that different crystallization conditions can yield various polymorphic forms, each with a unique crystal packing and interaction network. A comprehensive study of this compound would involve screening various solvents and crystallization techniques to identify potential polymorphs. Similarly, co-crystallization studies, where the compound is crystallized with another molecule (a coformer) to create a new crystalline solid, have not been reported. Such studies could reveal novel solid forms with different physicochemical properties.
Theoretical and Computational Investigations of N Tert Butyl 3 Fluorobenzamide
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of N-tert-butyl-3-fluorobenzamide. By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), it is possible to model the molecule with a high degree of accuracy. niscpr.res.in These calculations provide a foundational understanding of the molecule's behavior and characteristics.
Geometry Optimization and Energetic Landscapes
The initial step in the computational analysis involves the geometry optimization of this compound. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. utwente.nlarxiv.org The optimization reveals crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.
The optimized geometry indicates a generally planar benzamide (B126) group, with the tert-butyl group positioned to minimize steric hindrance. The fluorine atom substituent on the phenyl ring at the meta position influences the electronic distribution and local geometry of the ring. The energetic landscape, explored through methods like relaxed potential energy surface scans, helps identify conformational isomers and the energy barriers between them. gaussian.com For this compound, rotation around the C-N amide bond is a key conformational process with a significant energy barrier, defining distinct cis and trans isomers relative to the carbonyl group and the tert-butyl group.
Table 1: Selected Calculated Geometrical Parameters for this compound This table presents hypothetical data based on typical values for similar structures calculated using DFT methods.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| C=O | 1.24 Å | |
| C-N (amide) | 1.35 Å | |
| N-C (tert-butyl) | 1.48 Å | |
| C-F | 1.36 Å | |
| Bond Angles | ||
| O=C-N | 122.5° | |
| C-N-C | 125.0° | |
| Dihedral Angle | ||
| C(ring)-C(ring)-C=O | ~180° (planar) |
Vibrational Frequency Calculations and Spectral Assignment
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. faccts.de These calculations are essential for assigning the various vibrational modes observed in experimental spectra. dergipark.org.tr The computed frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. core.ac.uk
The vibrational spectrum of this compound is characterized by several key modes. The N-H stretching vibration typically appears as a sharp band around 3300-3500 cm⁻¹. The C=O stretching of the amide group is a strong absorption, expected in the 1650-1680 cm⁻¹ region. Vibrations of the phenyl ring and the C-F bond, along with the characteristic bending and rocking modes of the tert-butyl group, populate the fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.net
Table 2: Predicted Vibrational Frequencies and Assignments for this compound This table presents hypothetical data based on DFT calculations for analogous molecules.
| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
| ~3450 | Medium | N-H Stretch |
| ~3080 | Weak | Aromatic C-H Stretch |
| ~2970 | Medium-Strong | Aliphatic C-H Stretch (tert-butyl) |
| ~1675 | Strong | C=O Stretch (Amide I) |
| ~1550 | Medium | N-H Bend / C-N Stretch (Amide II) |
| ~1450 | Medium | CH₃ Asymmetric Bending |
| ~1260 | Strong | C-F Stretch |
| ~780 | Strong | C-H Out-of-plane Bend |
NMR Chemical Shift Predictions and Validation
The gauge-independent atomic orbital (GIAO) method, within the framework of DFT, is a reliable approach for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. core.ac.uk These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and validating the computed molecular structure. researchgate.net The chemical shifts are typically calculated relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). ustc.edu.cn
For this compound, the ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. The aromatic protons will appear in the downfield region (7.0-8.0 ppm), with their exact shifts and coupling patterns influenced by the fluorine and amide substituents. The amide proton (N-H) signal is a broad singlet, its position being sensitive to solvent and concentration. In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing around 165-170 ppm. The carbons of the tert-butyl group will be found in the aliphatic region (around 30 ppm and 52 ppm for the methyl and quaternary carbons, respectively), while the aromatic carbons will resonate between 110 and 140 ppm. niscpr.res.inoregonstate.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data based on GIAO-DFT calculations and known chemical shift ranges.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~167.0 |
| C-NH | - | ~138.5 |
| C-F | - | ~162.0 (JCF ~245 Hz) |
| Aromatic CH | 7.2 - 7.8 | 115.0 - 130.0 |
| N-H | ~8.2 | - |
| C(CH₃)₃ | - | ~52.5 |
| C(CH ₃)₃ | ~1.45 | ~29.0 |
UV-Vis Spectra Simulation
Time-dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netbeilstein-journals.org This technique calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govmdpi.com
The UV-Vis spectrum of this compound is dominated by π→π* transitions within the aromatic system. niscpr.res.in The primary absorption band is predicted to occur in the ultraviolet region. The substitution of the benzene (B151609) ring with both an electron-withdrawing fluorine atom and the electron-withdrawing amide group influences the energies of the molecular orbitals and, consequently, the wavelength of maximum absorption (λ_max). Simulations for related benzamides suggest that the main absorption peak for this compound would likely be observed between 200 and 300 nm. niscpr.res.inresearchgate.net
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and polarizability of the molecule. researchgate.netschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.com For the related compound 3-fluorobenzamide (B1676559), the HOMO-LUMO gap has been calculated to be 5.521 eV, suggesting significant stability. niscpr.res.in The introduction of the electron-donating tert-butyl group to the amide nitrogen in this compound is expected to slightly raise the HOMO energy, potentially leading to a marginally smaller HOMO-LUMO gap compared to 3-fluorobenzamide. The HOMO is typically localized over the phenyl ring and the amide moiety, while the LUMO is also distributed across the π-system of the aromatic ring and carbonyl group.
Table 4: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on DFT calculations for analogous molecules.
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.8 |
| LUMO Energy | ~ -1.4 |
| HOMO-LUMO Gap (ΔE) | ~ 5.4 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, which is crucial for predicting how it will interact with other molecules and biological targets. For a molecule like this compound, the MEP map would identify regions of positive, negative, and neutral electrostatic potential.
Typically, the map reveals negative potential (color-coded in red or yellow) around electronegative atoms, indicating sites susceptible to electrophilic attack. For this molecule, the most negative regions would be anticipated around the carbonyl oxygen and the fluorine atom, highlighting them as primary sites for hydrogen bonding. Regions of positive potential (blue) are usually found around hydrogen atoms, particularly the amide (N-H) proton, marking them as sites for nucleophilic attack. The bulky, non-polar tert-butyl group would exhibit a largely neutral potential (green). Understanding these electrostatic landscapes is key to predicting molecular recognition and reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining the interactions between localized orbitals. This analysis quantifies electron delocalization through donor-acceptor interactions, which are critical for molecular stability.
Table 1: Hypothetical NBO Analysis Results This table is a representation of the type of data NBO analysis would provide and is not based on actual experimental results for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C=O) | High |
| LP (2) O | σ* (N-C) | Moderate |
| π (Aromatic Ring) | π* (C=O) | Moderate |
| LP (1) F | σ* (Aromatic C-C) | Low |
E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.
Conformational Space Exploration and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be achieved by rotation around single bonds. A potential energy surface (PES) map plots the energy of the molecule as a function of one or more of these rotational angles (dihedral angles).
For this compound, the most significant rotations would be around the C(O)-N bond and the C(aryl)-C(O) bond. The bulky tert-butyl group would introduce significant steric hindrance, likely restricting the rotational freedom around the C(O)-N bond compared to simpler amides. A PES scan would identify the most stable, low-energy conformers and the energy barriers between different conformations. This information is critical for understanding how the molecule might fit into a receptor's binding site.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are fundamental to molecular recognition and crystal packing. The NCI index is a computational tool that helps visualize and characterize these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density.
For this compound, QTAIM analysis would be used to characterize the nature of all bonds within the molecule. By analyzing the electron density at bond critical points (BCPs), one can distinguish between covalent bonds and weaker non-covalent interactions. This analysis would precisely define the strength and nature of the intramolecular hydrogen bond that might exist between the amide hydrogen and the fluorine atom, as well as other van der Waals contacts involving the tert-butyl group.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can explore conformational changes, interactions with solvent molecules, and the stability of molecular complexes.
An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide (B87167), would reveal how the molecule behaves in a more realistic biological environment. The simulation would show the flexibility of the molecule, the stability of its preferred conformations, and the dynamics of its interactions with surrounding solvent molecules. This is particularly important for understanding how the molecule might approach and bind to a biological target.
Reaction Chemistry and Mechanistic Pathways of N Tert Butyl 3 Fluorobenzamide
Reactions at the Fluorine Atom
The fluorine atom at the C-3 position of the benzoyl group is a key site for reactivity, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. In the context of N-tert-butyl-3-fluorobenzamide, the fluorine atom can act as a leaving group when the aromatic ring is sufficiently activated by electron-withdrawing groups. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge.
While the amide group itself is only moderately activating, the presence of other strong electron-withdrawing groups on the aromatic ring would facilitate the displacement of the fluoride (B91410) by a variety of nucleophiles. It has been noted that for nucleophilic aromatic substitution, fluorine can be an excellent leaving group, often better than other halogens, because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. researchgate.netnih.gov
Common nucleophiles for SNAr reactions include alkoxides, phenoxides, amines, and thiols. For instance, in related fluorobenzamide systems, nucleophilic substitution has been observed. evitachem.com The use of a strong base in a polar aprotic solvent, such as KOH in DMSO, can promote the substitution of fluoroarenes with various nucleophiles, including those that are not typically reactive under standard SNAr conditions. researchgate.net
Table 1: General Conditions for Nucleophilic Aromatic Substitution of Aryl Fluorides
| Nucleophile | Reagents and Conditions | Product Type |
| Alcohols/Phenols | Base (e.g., KOH, NaH), Polar aprotic solvent (e.g., DMSO, DMF) | Aryl ether |
| Amines | Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMSO, DMF), Heat | Aryl amine |
| Thiols | Base (e.g., NaH), Polar aprotic solvent (e.g., DMF) | Aryl thioether |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While aryl fluorides are generally less reactive than other aryl halides in these transformations due to the strong C-F bond, significant advances have been made in developing catalytic systems capable of activating these bonds.
For this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could potentially be employed to introduce new substituents at the C-3 position. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-F bond to a low-valent palladium center is often the rate-limiting step and requires specialized, electron-rich, and sterically hindered phosphine (B1218219) ligands to facilitate the reaction.
The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds. While challenging with aryl fluorides, specific ligand systems have been developed that can promote the coupling of aryl fluorides with amines. nih.govescholarship.org Similarly, the Suzuki coupling, which forms C-C bonds, can be achieved with aryl fluorides using highly active palladium catalysts.
Amide Bond Reactivity and Transformations
The amide bond in this compound is a robust functional group but can undergo several important transformations, including hydrolysis, transamidation, and reduction.
Hydrolysis and Transamidation Reactions
The hydrolysis of the amide bond in this compound would yield 3-fluorobenzoic acid and tert-butylamine (B42293). This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH). bath.ac.ukscholaris.ca The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water. scholaris.ca Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Transamidation, the exchange of the amine portion of an amide, is another potential reaction. This can be achieved under various conditions, including metal catalysis or microwave assistance, and allows for the synthesis of different amides from a common precursor. researchgate.net For instance, nickel-catalyzed transamidation has been reported for secondary amides with nitroarenes. ucla.edu
Reduction to Amines
The amide group can be reduced to an amine, which in the case of this compound would yield N-tert-butyl-(3-fluorobenzyl)amine. A common and powerful reagent for this transformation is lithium aluminum hydride (LAH). researchgate.netacs.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic addition of a hydride ion from LAH to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride equivalent.
Other reducing agents, such as borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF), can also be used for the reduction of amides. These reagents are generally milder than LAH and may offer better chemoselectivity in the presence of other reducible functional groups.
Reactions Involving the tert-butyl Group
The N-tert-butyl group is generally stable under many reaction conditions. However, its cleavage to yield the corresponding primary amide, 3-fluorobenzamide (B1676559), can be achieved under specific catalytic conditions. While strong acids can be used to remove tert-butyl groups from esters, similar conditions are often harsh for amides. scispace.com
A notable development is the use of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst for the de-tert-butylation of N-tert-butyl amides under mild, room temperature conditions. bath.ac.uk This method represents a significant advancement, as it avoids the use of strong, corrosive acids. The reaction is believed to be driven by the release of isobutylene (B52900). bath.ac.uk Scandium triflate has also been reported as an efficient catalyst for this transformation, particularly with microwave heating. researchgate.net
Furthermore, the N-tert-butyl group can be cleaved reductively. For instance, after conversion to a tert-butyl acylcarbamate, the acyl-N bond can be cleaved by mild reducing agents like activated aluminum or sodium borohydride. scispace.comrsc.org
Cleavage and Derivatization of the tert-butyl Group
The N-tert-butyl group in amides, including this compound, serves as a bulky substituent that influences the compound's reactivity and can also function as a protecting group. Its removal (deprotection) or modification (derivatization) is a key aspect of its synthetic utility.
The cleavage of the N-tert-butyl group from the amide nitrogen is a significant transformation, typically yielding the corresponding primary amide. This reaction is challenging due to the stability of the amide bond but can be achieved under specific acidic or catalytic conditions. Research has identified several effective reagents for this de-tert-butylation process. For instance, acid-catalyzed hydrolysis of N-tert-butyl benzamide (B126) derivatives proceeds through a mechanism involving the cleavage of the carbon-nitrogen bond. cdnsciencepub.com
Strong acids such as trifluoroacetic acid (TFA) have been successfully used to cleave N-tert-butyl amides, leading to the formation of primary amides. acs.org Additionally, Lewis acids have been explored as catalysts for this transformation. Scandium triflate (Sc(OTf)₃) is an efficient catalyst for the removal of the N-tert-butyl group from a variety of aryl and alkyl amides, producing the primary amides in high yields. researchgate.net The reaction can be accelerated using microwave heating. researchgate.net Copper(II) triflate (Cu(OTf)₂) has also been reported as a mild catalyst for the de-tert-butylation of certain N,N-disubstituted amides at room temperature. bath.ac.ukresearchgate.net However, this copper-catalyzed method is not effective for secondary N-tert-butylbenzamides. bath.ac.uk The general mechanism for acid-catalyzed cleavage involves the protonation of the amide followed by the elimination of an isobutylene cation, a stable tertiary carbocation.
The following table summarizes various methods for the cleavage of the N-tert-butyl group from amides.
| Reagent/Catalyst | Conditions | Substrate Scope | Product | Source(s) |
| Trifluoroacetic Acid (TFA) | Non-aqueous solution | N-tert-butyl amides | Primary amides | acs.org |
| Scandium Triflate (Sc(OTf)₃) | Toluene (B28343), 110°C or Microwave | N-tert-butyl aryl and alkyl amides | Primary amides | researchgate.net |
| Copper(II) Triflate (Cu(OTf)₂) | CH₂Cl₂, Room Temperature | Tertiary N-tert-butyl-N-alkyl amides | Secondary amides | bath.ac.ukresearchgate.net |
Derivatization of the tert-butyl group itself, without cleavage, primarily involves reactions at its C-H bonds. Due to their inert nature, these reactions typically require radical intermediates, which are discussed in the following section.
Radical Reactions at the tert-butyl Moiety
The tert-butyl group of this compound can undergo radical reactions, particularly when the amide nitrogen is functionalized with a group that can easily generate a radical, such as in N-fluoroamides. The process is initiated by the formation of a nitrogen-centered radical (an amidyl radical). thermofisher.com
This highly reactive amidyl radical can then abstract a hydrogen atom from a nearby C-H bond. In the case of N-tert-butylbenzamides, this occurs intramolecularly via a 1,5-hydrogen atom transfer (1,5-HAT). rsc.org This process is kinetically favored due to the formation of a stable six-membered ring-like transition state. The 1,5-HAT specifically removes a hydrogen atom from one of the three methyl groups of the tert-butyl moiety. cdnsciencepub.com
The result of this hydrogen abstraction is the formation of a new carbon-centered radical. This alkyl radical is located at the benzylic-type position on what was formerly a methyl group of the tert-butyl substituent. cdnsciencepub.com This radical intermediate is a key species that can then participate in a variety of subsequent bond-forming reactions, effectively allowing for the functionalization of the otherwise unreactive tert-butyl group. This strategy has been used to achieve intermolecular C-H functionalization at sterically accessible and electron-rich C-H sites. thermofisher.com
Investigation of Specific Reaction Mechanisms
The reactivity of this compound and related N-fluoroamides is often dictated by the initial formation of radical species. Mechanistic studies, supported by computational analysis, have provided detailed insights into the pathways of these complex reactions.
The generation of an amidyl radical from an N-fluoroamide precursor is a common entry point for various transformations. Two examples of well-investigated reaction mechanisms are outlined below.
Iron-Catalyzed C-H Fluorination: A mild, amide-directed fluorination of C-H bonds can be achieved using iron(II) triflate (Fe(OTf)₂) as a catalyst. cdnsciencepub.com The mechanism is proposed to proceed through the following key steps:
N-F Bond Cleavage: The iron catalyst facilitates the cleavage of the N-F bond of the N-fluoro-N-tert-butylbenzamide, generating an N-centered amidyl radical.
1,5-Hydrogen Atom Transfer (HAT): The amidyl radical undergoes a rapid intramolecular 1,5-HAT, abstracting a hydrogen from a methyl group on the tert-butyl substituent. This forms a carbon-centered radical on the tert-butyl moiety. cdnsciencepub.com
Fluorine Transfer: The resulting benzylic-type radical is then fluorinated. Mechanistic and computational experiments suggest that this fluorine transfer is mediated directly by an iron-fluoride species (Fe(III)F), rather than occurring through a simple radical chain reaction with the starting N-fluoroamide. cdnsciencepub.com This step regenerates the Fe(II) catalyst and furnishes the fluorinated product.
Copper-Catalyzed Formal [4+2] Cycloaddition: N-fluorobenzamides can participate in a formal [4+2] cycloaddition reaction with dienophiles like maleic anhydride (B1165640), catalyzed by copper(I) iodide (CuI) in the presence of a base such as lithium hydroxide (LiOH). bath.ac.ukrsc.org The detailed multistep mechanism involves:
Amidyl Radical Generation: Similar to the iron-catalyzed reaction, a nitrogen-centered radical is generated from the N-fluorobenzamide, mediated by the copper catalyst.
1,5-Hydrogen Atom Transfer: The amidyl radical abstracts a hydrogen from the tert-butyl group via a 1,5-HAT.
Radical Addition and Cyclization: The resulting carbon radical adds to the amide carbonyl oxygen, leading to the formation of an N-(tert-butyl) isobenzofuran-1(3H)-imine intermediate.
Isomerization and Cycloaddition: This imine isomerizes to an N-(tert-butyl) isobenzofuran-1-amine. This amine then acts as a diene and undergoes a [4+2] cycloaddition with maleic anhydride to yield the final naphthalic anhydride product after dehydration and aromatization. bath.ac.ukrsc.org
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the energetics of the mechanistic pathways involving N-fluoro-N-tert-butylbenzamides. Specifically, for the iron-catalyzed C-H fluorination, the transition states of key steps have been calculated to compare a free-radical mechanism against an organometallic pathway. cdnsciencepub.com
The analysis revealed that after the initial 1,5-HAT forms the benzylic radical on the tert-butyl group, the subsequent fluorine atom transfer is a critical step. The calculations showed a significant difference in the energy barriers for two possible pathways for this fluorine transfer:
Free-Radical Pathway: The fluorine atom is abstracted directly from a starting N-fluoroamide molecule (1a) by the carbon radical (1aᶜ). This pathway proceeds through a transition state (1aᶜ-TS) with a substantial energy barrier.
Organometallic Pathway: The fluorine atom is transferred directly from the iron(III) fluoride complex (FeᴵᴵᴵF) that was formed in the initiation step.
The computed energetics strongly support the organometallic pathway, as the direct transfer of the fluorine atom from the FeᴵᴵᴵF intermediate to the carbon radical was found to proceed without any significant energetic barrier, converging directly to the fluorinated product. cdnsciencepub.com
The following table summarizes the key computational finding for the transition state of the fluorine transfer step.
| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) | Method | Source |
| F-atom abstraction from starting material (1a) | 1aᶜ-TS | 25.2 | DFT | cdnsciencepub.com |
| F-atom abstraction from FeᴵᴵᴵF | - | No energetic barrier | DFT | cdnsciencepub.com |
This transition state analysis provides compelling evidence that the iron center is directly involved in the C-F bond-forming step, distinguishing the reaction from a simple radical chain process.
Applications in Advanced Materials and Supramolecular Chemistry
N-tert-butyl-3-fluorobenzamide as a Building Block in Polymer Chemistry
The synthesis of this compound has been reported, establishing its availability as a chemical building block researchgate.net. In polymer science, monomers are the fundamental units that link together to form polymer chains. While there is no direct evidence of this compound itself being used as a monomer in polymerization, its structure contains functionalities that could be modified for such purposes.
For instance, the benzamide (B126) structure is a key component in certain high-performance polymers like aramids (aromatic polyamides) acs.org. The amide linkage provides rigidity and the potential for strong intermolecular hydrogen bonds, which contribute to the thermal and mechanical stability of the resulting polymers. The fluorine atom and the tert-butyl group on this compound could be exploited to tune the properties of such polymers. Fluorination is a known strategy to enhance thermal stability, chemical resistance, and modify the electronic properties of polymers d-nb.info. The bulky tert-butyl group could influence polymer solubility and chain packing.
Related research on the synthesis of copolyamides from novel aliphatic bio-based diamines and aromatic diacids demonstrates the versatility of polyamide chemistry researchgate.net. Conceptually, a derivative of this compound, functionalized with an additional reactive group (e.g., an amino or carboxylic acid group), could be synthesized and subsequently used as a monomer to be incorporated into a polymer backbone. This would allow for the precise introduction of its specific steric and electronic features into a macromolecular structure.
Integration into Functional Organic Materials
The electronic and structural characteristics of this compound make it a candidate for integration into functional organic materials, where specific molecular properties translate into macroscopic functions.
In the field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), the design of new materials is crucial. Conjugated polymers are often used in these applications due to their semiconductor properties mdpi.comnih.gov. The introduction of fluorine into the polymer backbone is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve device performance and stability d-nb.infomdpi.com.
Donor-acceptor (D-A) polymers, which incorporate both electron-donating and electron-accepting units, are a major class of materials used in OSCs rsc.org. While this compound itself is not a conjugated monomer, it could be incorporated as a pendant group or a non-conjugated segment within a larger polymer structure to influence the material's bulk properties. For example, its polarity and the presence of the fluorine atom could affect the morphology of polymer blends in OSCs, which is a critical factor for device efficiency.
Research on poly(benzamide imide)s and other fluorinated aromatic polymers has shown that the inclusion of fluorine can lead to materials with desirable optical and dielectric properties d-nb.info. A study on a poly(fluorobenzamide oxime ester) demonstrated that the fluorinated moiety contributed to a wide bandgap, making it potentially suitable for applications in tandem polymer solar cells d-nb.info. These examples highlight the potential utility of the fluorobenzamide motif in optoelectronic materials.
Responsive or "smart" polymers are materials that change their properties in response to external stimuli such as temperature, pH, or light. N-substituted polyacrylamides are a well-known class of thermoresponsive polymers psu.edupolimi.itmdpi.com. The solubility of these polymers in water changes dramatically at a specific temperature, known as the lower critical solution temperature (LCST). This behavior is governed by the balance of hydrophilic and hydrophobic interactions between the polymer and water, which is sensitive to the nature of the N-substituent.
The N-tert-butyl group in this compound is a bulky, hydrophobic moiety. If this benzamide derivative were incorporated as a side chain in a polymer, it would significantly influence the polymer's interaction with solvents and its potential responsive behavior. Studies on N-methyl and N-tert-butyl benzamide have shown that the nature of the N-alkyl substituent affects the hydrogen bonding and interactions with different solvents researchgate.net. This suggests that polymers containing the this compound unit could exhibit tunable solubility and potentially be developed into new classes of responsive materials.
Supramolecular Assembly and Self-Assembled Structures
Supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into larger, well-defined structures. The amide group in this compound is a strong hydrogen bond donor and acceptor, making it a prime candidate for directing self-assembly processes nih.goveurjchem.comrsc.org.
The self-assembly of molecules on solid surfaces is a bottom-up approach to creating nanostructured surfaces with tailored properties. Hydrogen bonding is a key interaction used to control the two-dimensional organization of molecules on surfaces. Studies on benzamide and its derivatives have shown their ability to form well-ordered hydrogen-bonded networks in the solid state rsc.orgmdpi.com.
The interplay of hydrogen bonding from the amide group and potential halogen bonding or dipole-dipole interactions from the C-F bond could lead to complex and predictable self-assembled monolayers of this compound on appropriate substrates. The bulky tert-butyl group would also play a significant role in dictating the packing density and orientation of the molecules within the assembly. While specific studies on the surface self-assembly of this compound are not available, the principles of crystal engineering and supramolecular chemistry suggest this is a promising area for exploration researchgate.net.
In solution, amphiphilic molecules, which have both hydrophobic and hydrophilic parts, can self-assemble into various nanostructures like micelles, vesicles, or fibers. While this compound is not strongly amphiphilic, its aggregation behavior can be influenced by solvent choice pku.edu.cnnih.govacs.org. In polar solvents, hydrophobic interactions between the phenyl and tert-butyl groups might promote aggregation, while in nonpolar solvents, hydrogen bonding between the amide groups would be the dominant driving force for assembly.
The introduction of fluorine can influence the aggregation behavior of molecules. Fluorinated segments can be "fluorophobic" (having a tendency to segregate from both hydrocarbon and aqueous environments), leading to unique self-assembly motifs researchgate.netresearchgate.net. Research on amphiphilic perylenetetracarboxylic diimides has shown that the interplay of hydrogen bonding and side-chain interactions can control the formation of J- and H-type aggregates in organogels acs.org. By analogy, derivatives of this compound, perhaps with the addition of a hydrophilic chain, could be designed to self-assemble into specific nanostructures, with the fluorobenzamide and tert-butyl groups providing the necessary directional interactions and steric bulk to guide the formation of controlled aggregates.
Host-Guest Chemistry and Complex Formation
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. The potential for this compound to act as either a host or a guest, or to be a component in a larger host system, is an intriguing area for theoretical consideration.
While no specific experimental data exists for the complex formation of this compound, its structural features suggest several possibilities. The aromatic ring, with its electron density modulated by the fluorine atom, could engage in π-π stacking interactions with other aromatic guests. The amide group provides a site for hydrogen bonding, which could be used to bind to complementary guest molecules.
Furthermore, self-assembly of this compound molecules could lead to the formation of larger supramolecular structures with well-defined cavities capable of encapsulating guest molecules. The size and shape of these cavities would be influenced by the interplay between the hydrogen bonding of the amide groups and the steric hindrance of the tert-butyl groups. The fluorine atoms could line the interior of such cavities, creating a fluorous environment that might selectively bind fluorinated guest molecules.
A hypothetical scenario for complex formation is presented in the table below, outlining the potential interactions and resulting structures.
| Interaction Type | Participating Moieties | Potential Guest Molecules | Resulting Supramolecular Structure |
| Hydrogen Bonding | Amide N-H and C=O | Molecules with complementary hydrogen bond donors/acceptors (e.g., carboxylic acids, ureas) | Co-crystals, linear tapes, or cyclic assemblies |
| π-π Stacking | Fluorinated benzene (B151609) ring | Aromatic molecules (e.g., benzene, naphthalene) | Stacked columnar structures |
| Halogen Bonding | Fluorine atom | Lewis basic sites on guest molecules | Directed co-crystals |
| van der Waals Forces | Tert-butyl group | Small aliphatic or aromatic molecules | Clathrate-like inclusion complexes |
It is important to reiterate that this discussion is theoretical. Experimental validation through techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry would be necessary to confirm these potential applications and to fully elucidate the host-guest chemistry and complex formation capabilities of this compound.
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Routes for N-tert-butyl-3-fluorobenzamide
The chemical industry's growing emphasis on green chemistry principles is paving the way for more environmentally friendly methods for synthesizing amides like this compound. ucl.ac.uknih.gov Future research will likely focus on moving away from traditional methods that often rely on stoichiometric activating agents and hazardous solvents, which generate significant waste. ucl.ac.uk
Key areas of development for the sustainable synthesis of this compound are expected to include:
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as mechanochemistry or reactions in eutectic mixtures, can drastically reduce solvent waste. scispace.comresearchgate.netnih.govdigitellinc.comresearchgate.net The exploration of greener solvents, including bio-derived solvents or supercritical fluids, will also be a critical avenue.
Catalytic Approaches: The use of catalysts, particularly those that are reusable and derived from abundant, non-toxic metals, will be central to developing more sustainable amide bond formations. sciepub.com Boric acid, for instance, has been investigated as a green catalyst for amidation. scispace.comresearchgate.netsciepub.com
Biocatalysis: Enzymatic synthesis of amides is a rapidly growing field that offers high selectivity and mild reaction conditions in aqueous media. rsc.orgnih.govacs.orgresearchgate.netsemanticscholar.org The application of enzymes like lipases or engineered amide bond synthetases could provide a highly sustainable route to this compound. rsc.orgacs.org
| Synthesis Strategy | Description | Potential Advantages for this compound Synthesis |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using techniques like grinding or heating the neat reactants. scispace.comresearchgate.netnih.govdigitellinc.comresearchgate.net | Reduces solvent waste, simplifies product isolation, and can lead to faster reaction times. |
| Biocatalysis | Utilizes enzymes to catalyze the amide bond formation. rsc.orgnih.govacs.orgresearchgate.netsemanticscholar.org | High selectivity, mild reaction conditions (room temperature, aqueous media), and biodegradable catalysts. |
| Green Catalysts | Employs catalysts that are non-toxic, abundant, and recyclable. sciepub.com | Minimizes metal contamination in the final product and reduces the overall environmental impact. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future applications of AI and ML in this area include:
Generative Models for Novel Derivatives: Generative AI models can design novel molecular structures from scratch that possess desired properties. gopenai.commit.edunih.govyoutube.com This could lead to the discovery of new this compound derivatives with improved efficacy or new applications.
Predictive Modeling for Reaction Optimization: Machine learning algorithms can predict the outcomes of chemical reactions, including yield and selectivity, based on various parameters. pku.edu.cnnih.govacs.orgaiche.orgrsc.org This can significantly reduce the number of experiments needed to optimize the synthesis of this compound and its analogues.
In Silico Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual compounds, allowing for the rapid screening of large libraries of potential this compound derivatives before committing to their synthesis.
| AI/ML Application | Description | Impact on this compound Research |
| Generative Design | AI algorithms create new molecules with specified properties. gopenai.commit.edunih.govyoutube.com | Rapid discovery of novel derivatives with potentially enhanced biological activity or material properties. |
| Reaction Prediction | Machine learning models forecast the success and yield of chemical reactions. pku.edu.cnnih.govacs.orgaiche.orgrsc.org | Optimization of synthetic routes, reducing time and resource expenditure. |
| Property Prediction | In silico tools estimate the characteristics of unsynthesized molecules. | Efficient screening of virtual libraries to identify promising candidates for synthesis and testing. |
Exploration of Novel Material Science Applications with this compound Derivatives
The unique combination of a fluorine atom and a bulky tert-butyl group in this compound suggests that its derivatives could have interesting properties for material science applications. The presence of fluorine is known to impart desirable characteristics to polymers, such as low surface energy, high thermal stability, and chemical resistance. researchgate.netplasticsengineering.orgpageplace.deresearchgate.netnih.gov
Emerging research in this domain could focus on:
Fluorinated Polymers: Incorporating this compound derivatives as monomers or additives into polymers could lead to the development of new materials with tailored properties. researchgate.netplasticsengineering.orgpageplace.deresearchgate.netnih.gov These could find use in coatings, membranes, or advanced textiles.
Functional Materials: The benzamide (B126) core is a versatile scaffold for creating molecules with specific functions. Derivatives of this compound could be designed to exhibit properties such as liquid crystallinity, non-linear optical activity, or specific recognition capabilities for sensor applications.
Biomaterials: The biocompatibility of fluorinated compounds makes them attractive for biomedical applications. nih.gov Polymers and materials derived from this compound could be explored for use in drug delivery systems, medical implants, and tissue engineering.
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and byproduct formation. xjtu.edu.cnyoutube.comyoutube.com
Future mechanistic studies on the synthesis of this compound could employ:
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational bands in real-time. xjtu.edu.cnyoutube.comyoutube.comresearchgate.netmt.com
In Situ Raman Spectroscopy: Raman spectroscopy is particularly useful for studying reactions in aqueous media and for analyzing vibrational modes that are weak in IR spectroscopy. acs.orgresearchgate.netnih.govnih.govacs.org It can provide complementary information to FTIR for a more complete picture of the reaction mechanism.
Process Analytical Technology (PAT): The integration of in situ spectroscopic methods into a PAT framework can enable continuous monitoring and control of the synthesis of this compound, leading to improved efficiency, safety, and consistency.
Synergistic Experimental and Computational Approaches for Comprehensive Understanding
The combination of experimental and computational methods provides a powerful approach for a deep and comprehensive understanding of molecular properties and reactivity. mdpi.com For this compound, a synergistic approach will be invaluable for elucidating its behavior at a molecular level and for guiding the design of new derivatives.
Future research will likely involve:
Q & A
Q. What are the recommended synthetic routes for N-tert-butyl-3-fluorobenzamide, and how can reaction conditions be optimized?
The synthesis of This compound typically involves coupling 3-fluorobenzoic acid derivatives with tert-butylamine. A common approach is the use of carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous solvents like dichloromethane or DMF under nitrogen atmosphere. Optimization parameters include:
- Temperature : Room temperature to 40°C to balance reaction rate and byproduct formation.
- Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance acylation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Comparative studies of N-alkyl-benzamides (e.g., tert-butyl vs. hexyl substituents) highlight steric effects of the tert-butyl group on reaction yields .
Q. How should researchers characterize the structural identity and purity of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR to confirm tert-butyl resonance (e.g., δ ~1.4 ppm for C(CH)) and fluorine-induced deshielding in the aromatic region .
- Mass Spectrometry : ESI-HRMS for molecular ion verification (e.g., [M+H] at m/z calculated for CHFNO).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- X-ray Crystallography (if applicable): Resolve bond angles and crystal packing, as demonstrated for fluorinated benzamide analogs .
Q. What solvents and storage conditions are optimal for this compound in experimental workflows?
- Solubility : Dissolves in polar aprotic solvents (DMF, DMSO) and moderately in chloroform or ethyl acetate. Avoid protic solvents (e.g., water, methanol) due to limited solubility.
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis of the amide bond. Stability studies on tert-butyl carbamates suggest degradation <5% over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound across studies?
Discrepancies in NMR data may arise from solvent effects, concentration, or impurities. Mitigation strategies include:
- Standardization : Use deuterated solvents (e.g., CDCl or DMSO-d) and report concentrations.
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Cross-Referencing : Align data with structurally analogous compounds, such as N-tert-butyl-4-fluorobenzamide, where fluorine para-substitution induces predictable deshielding .
Contradictions in crystallographic data (e.g., bond lengths) should be addressed via refinement protocols, as in fluorobenzamide structural reports .
Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under varying pH and temperature?
- Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals.
- Activation Energy Calculation : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
- Byproduct Analysis : LC-MS to identify hydrolysis products (e.g., 3-fluorobenzoic acid and tert-butylamine).
Q. How does the tert-butyl group influence the electronic and steric properties of this compound compared to other N-alkyl substituents?
- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the amide carbonyl, enhancing stability vs. linear alkyl analogs (e.g., N-hexyl-3-fluorobenzamide) .
- Electronic Effects : Electron-donating tert-butyl substituents slightly decrease the amide’s electrophilicity, as shown in Hammett studies of substituted benzamides .
Q. What strategies can be employed to analyze potential degradation products of this compound in oxidative environments?
- Forced Degradation : Expose the compound to HO (3% v/v) or UV light (254 nm) and analyze via:
- GC-MS : Identify volatile degradation byproducts (e.g., tert-butyl alcohol).
- LC-QTOF : Non-targeted screening for hydroxylated or dimerized species .
- Mechanistic Probes : Use radical scavengers (e.g., BHT) to confirm free radical-mediated pathways .
Data Analysis and Interpretation
Q. How should researchers design experiments to compare the reactivity of this compound with its non-fluorinated analogs?
- Competitive Reactions : Perform parallel acylation reactions with tert-butylamine and 3-fluorobenzoic acid vs. benzoic acid.
- Kinetic Monitoring : Use in-situ IR or F NMR to track reaction progress and intermediate formation .
- Computational Modeling : Compare transition-state energies (e.g., using Gaussian) to quantify fluorine’s electronic effects .
Q. What methodologies are recommended for detecting trace impurities in this compound synthesized via novel routes?
Q. How can researchers address discrepancies in melting point data for this compound reported in literature?
- Standardized Protocols : Use calibrated DSC (Differential Scanning Calorimetry) at 5°C/min heating rate under nitrogen.
- Polymorph Screening : Recrystallize from multiple solvents (e.g., ethanol, toluene) to identify crystalline forms.
- Cross-Study Comparison : Align results with structurally similar tert-butyl carbamates, where melting points correlate with molecular symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
